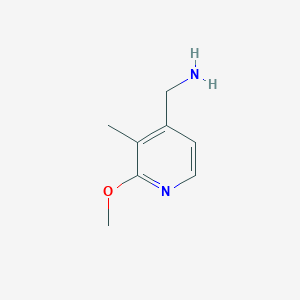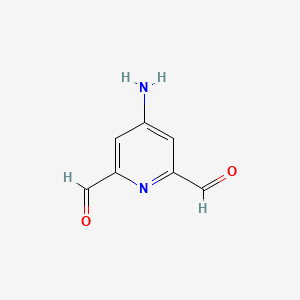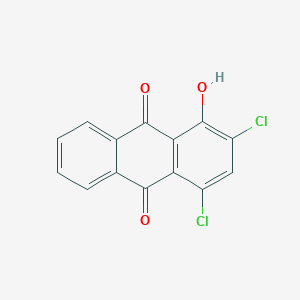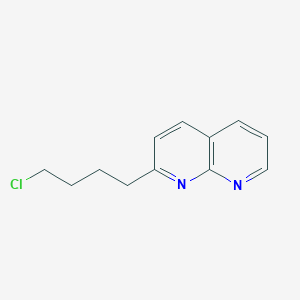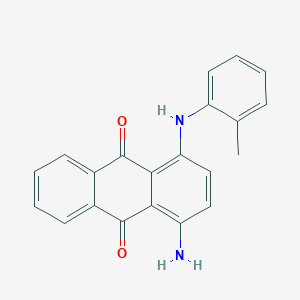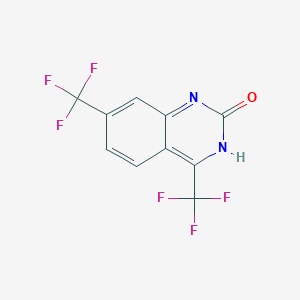
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4,7-bis(trifluoromethyl)anthranilic acid with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethylquinazolin-2(1H)-one
- 4,7-Dichloroquinazolin-2(1H)-one
- 4,7-Difluoroquinazolin-2(1H)-one
Comparison
Compared to these similar compounds, 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of two trifluoromethyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H4F6N2O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
4,7-bis(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-8(19)18-7(5)10(14,15)16/h1-3H,(H,17,18,19) |
InChI Key |
QHOCLTZSWSLQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2C=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)
![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)



